molecular formula C6H8O B14334284 2-Methylidene-6-oxabicyclo[3.1.0]hexane CAS No. 104189-99-3

2-Methylidene-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14334284
CAS No.: 104189-99-3
M. Wt: 96.13 g/mol
InChI Key: IJXHWDSAAGOFNP-UHFFFAOYSA-N
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Description

2-Methylidene-6-oxabicyclo[310]hexane is a bicyclic organic compound with the molecular formula C6H8O It is characterized by a unique structure that includes a three-membered oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for 2-Methylidene-6-oxabicyclo[31The use of efficient and modular approaches, such as photochemistry, allows for the derivatization of the compound, opening up new chemical spaces .

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as peracids for epoxidation.

    Reducing agents: Such as lithium aluminum hydride for ring-opening reductions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methylidene-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidene-6-oxabicyclo[3.1.0]hexane involves its reactivity due to the strained oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can also participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylidene-6-oxabicyclo[3.1.0]hexane is unique due to the presence of the methylidene group, which adds to its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic chemistry and various applications in research and industry .

Properties

CAS No.

104189-99-3

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

2-methylidene-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8O/c1-4-2-3-5-6(4)7-5/h5-6H,1-3H2

InChI Key

IJXHWDSAAGOFNP-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2C1O2

Origin of Product

United States

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